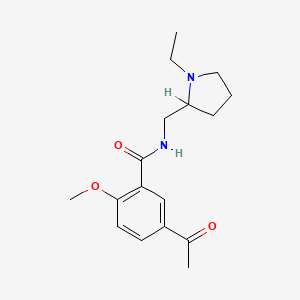

3-(Pyrrolidin-1-yl)propanehydrazide

Übersicht

Beschreibung

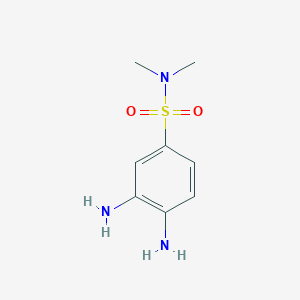

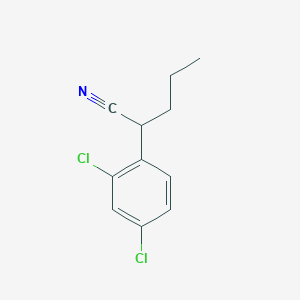

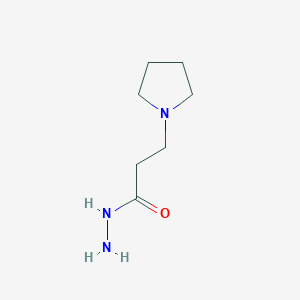

3-(Pyrrolidin-1-yl)propanehydrazide is a chemical compound with the CAS Number: 59737-32-5 . It has a molecular weight of 157.22 and its IUPAC name is 3-(1-pyrrolidinyl)propanohydrazide .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-(Pyrrolidin-1-yl)propanehydrazide, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The boiling point of 3-(Pyrrolidin-1-yl)propanehydrazide is 344.7°C at 760 mmHg . The flash point is 162.3°C and the density is 1.095g/cm3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

3-(Pyrrolidin-1-yl)propanehydrazide is utilized in medicinal chemistry as a versatile scaffold for the synthesis of biologically active compounds. Its pyrrolidine ring is a common feature in many pharmaceuticals due to its favorable interactions with biological targets.

Methods of Application

The compound is synthesized and incorporated into larger molecules to explore pharmacophore space. The synthesis involves standard organic reactions, often with the pyrrolidine ring serving as a key structural element.

Results

The use of this compound has led to the development of various drug candidates with improved pharmacokinetic properties and target selectivity. The results include the creation of molecules with potential therapeutic applications in treating diseases .

Drug Discovery

Scientific Field

Drug Discovery

Summary of Application

In drug discovery, 3-(Pyrrolidin-1-yl)propanehydrazide contributes to the stereochemistry of new drug candidates, enhancing their three-dimensional profile and biological activity.

Methods of Application

The compound is used to build complex molecules with specific stereochemistry, which is crucial for binding to enantioselective proteins. This involves chiral synthesis techniques and enantiomerically pure starting materials.

Results

The outcomes include the identification of novel compounds with selective activity against various biological targets, leading to potential new treatments for central nervous system diseases, cancer, and more .

Pharmacophore Exploration

Scientific Field

Pharmacology

Summary of Application

3-(Pyrrolidin-1-yl)propanehydrazide aids in the exploration of pharmacophore space, allowing for the efficient identification of key molecular features responsible for biological activity.

Methods of Application

Computational methods, such as molecular docking and pharmacophore modeling, are used alongside synthetic chemistry to explore the effects of the pyrrolidine ring on drug-likeness.

Results

This approach has led to the discovery of new pharmacophores and optimization of existing ones, contributing to the advancement of drug design and development .

Structural Diversity in Molecules

Scientific Field

Organic Chemistry

Summary of Application

The compound is used to introduce structural diversity into organic molecules, which is essential for the discovery of new chemical entities with unique biological activities.

Methods of Application

Organic synthesis methods are employed to create a variety of derivatives from 3-(Pyrrolidin-1-yl)propanehydrazide, exploiting its reactivity and versatility as a building block.

Results

The synthesis of diverse molecular structures has expanded the chemical space available for drug discovery, leading to the identification of novel bioactive compounds .

Stereoselective Synthesis

Scientific Field

Stereochemistry

Summary of Application

3-(Pyrrolidin-1-yl)propanehydrazide plays a significant role in stereoselective synthesis, which is crucial for creating drugs with specific three-dimensional orientations.

Methods of Application

Stereoselective reactions are designed to produce enantiomerically enriched products from the compound, utilizing its chiral center as a point of stereocontrol.

Results

The development of stereoselective synthetic routes has resulted in the production of chiral drug molecules with improved efficacy and reduced side effects .

Lead Optimization

Scientific Field

Pharmaceutical Sciences

Summary of Application

The compound is instrumental in lead optimization processes, where it is used to refine the structural and physicochemical properties of lead drug candidates.

Methods of Application

Medicinal chemists use 3-(Pyrrolidin-1-yl)propanehydrazide to modify lead compounds, enhancing their potency, selectivity, and pharmacokinetic profile through iterative cycles of synthesis and testing.

Results

Lead optimization efforts involving this compound have successfully improved the drug-like properties of numerous candidates, advancing them closer to clinical development .

Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

This compound is used in the development of neuropharmacological agents due to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Methods of Application

Researchers employ various in vitro and in vivo models to test the neuropharmacological effects of derivatives synthesized from 3-(Pyrrolidin-1-yl)propanehydrazide.

Results

Studies have shown promising results in the modulation of neurotransmitter systems, which could lead to new treatments for neurological disorders .

Anticonvulsant and Antinociceptive Agents

Summary of Application

Derivatives of 3-(Pyrrolidin-1-yl)propanehydrazide have been investigated for their potential anticonvulsant and antinociceptive properties.

Methods of Application

Synthesis of new propanamides and butanamides from the compound, followed by pharmacological testing in animal models for seizure and pain.

Results

Some derivatives have demonstrated significant activity in reducing seizure frequency and pain sensation, indicating potential as therapeutic agents .

HIV Inhibitors

Scientific Field

Virology

Summary of Application

The compound has been utilized in the synthesis of HIV inhibitors, contributing to the fight against the HIV/AIDS epidemic.

Methods of Application

Chemists have developed a series of inhibitors containing a modified pyrrolidine moiety, which has shown improved interaction with the viral enzymes.

Results

The modified compounds have exhibited enhanced inhibitory activity against HIV, offering a pathway for the development of new antiviral drugs .

Antimicrobial Agents

Scientific Field

Microbiology

Summary of Application

Compounds derived from 3-(Pyrrolidin-1-yl)propanehydrazide have been studied for their antimicrobial properties against a variety of pathogens.

Methods of Application

Synthesis of novel derivatives followed by in vitro testing against bacterial and fungal strains to assess their efficacy.

Results

Several derivatives have shown promising results in inhibiting the growth of resistant microbial strains, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Agents

Scientific Field

Immunology

Summary of Application

The anti-inflammatory potential of 3-(Pyrrolidin-1-yl)propanehydrazide derivatives is being researched for the treatment of chronic inflammatory diseases.

Methods of Application

Derivatives are synthesized and tested in cell-based assays and animal models to evaluate their ability to modulate inflammatory pathways.

Results

Some compounds have demonstrated significant reduction in inflammatory markers, suggesting their use in developing new anti-inflammatory drugs .

Antidepressant Activity

Scientific Field

Psychopharmacology

Summary of Application

Research into the antidepressant effects of 3-(Pyrrolidin-1-yl)propanehydrazide derivatives is ongoing, with the aim of discovering novel treatments for depression.

Methods of Application

Behavioral assays in animal models are used to assess the antidepressant-like effects of the synthesized compounds.

Results

Certain derivatives have shown positive effects on mood-related behaviors, indicating their potential as antidepressants .

Anticancer Activity

Scientific Field

Oncology

Summary of Application

The compound’s derivatives are being explored for their anticancer activities, targeting various cancer cell lines and tumors.

Methods of Application

Derivatives are tested for cytotoxicity against cancer cells in vitro and for tumor inhibition in vivo.

Results

Some derivatives have exhibited the ability to induce apoptosis in cancer cells and reduce tumor growth, making them candidates for further anticancer drug development .

Anticonvulsant Activity

Scientific Field

Neurology

Summary of Application

3-(Pyrrolidin-1-yl)propanehydrazide derivatives are investigated for their potential use as anticonvulsants in the treatment of epilepsy.

Methods of Application

Electrophysiological studies and seizure models are employed to evaluate the anticonvulsant properties of these compounds.

Results

Derivatives have shown efficacy in reducing seizure frequency and severity, suggesting their utility in epilepsy management .

Anti-HCV Activity

Summary of Application

Derivatives of 3-(Pyrrolidin-1-yl)propanehydrazide are being studied for their activity against the Hepatitis C Virus (HCV).

Methods of Application

Compounds are synthesized and assessed for their ability to inhibit HCV replication in cell culture assays.

Results

Some derivatives have demonstrated inhibitory effects on HCV, offering a pathway for the development of new antiviral therapies .

Zukünftige Richtungen

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the study and application of 3-(Pyrrolidin-1-yl)propanehydrazide and similar compounds will continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-9-7(11)3-6-10-4-1-2-5-10/h1-6,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCXARUQTWKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395050 | |

| Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-yl)propanehydrazide | |

CAS RN |

59737-32-5 | |

| Record name | 3-(pyrrolidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)